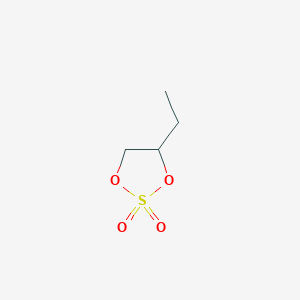
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide
Vue d'ensemble
Description
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide is an organic sulfur compound with the molecular formula C4H8O4S. It is a cyclic sulfate ester that plays a significant role in various chemical processes and applications. This compound is known for its unique structure, which includes a five-membered ring containing both sulfur and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide can be synthesized through the reaction of ethylene glycol with sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic sulfate ester. The process involves the following steps:
Reaction of Ethylene Glycol with Sulfur Trioxide: Ethylene glycol is reacted with sulfur trioxide in a suitable solvent, such as dichloromethane, at low temperatures.
Cyclization: The intermediate product undergoes cyclization to form the five-membered ring structure of this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow microreactor technology is often employed to enhance the efficiency and safety of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the cyclic sulfate ester into corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products:
Oxidation Products: Sulfonic acids, sulfonates.
Reduction Products: Thiols, sulfides.
Substitution Products: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide exerts its effects involves its ability to undergo various chemical transformations. In lithium-ion batteries, for example, the compound decomposes and participates in the formation of protective interfacial films on the electrodes. This enhances the conductivity and stability of the battery, leading to improved performance . The compound’s ability to form stable cyclic structures also contributes to its effectiveness in various chemical reactions.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,3,2-Dioxathiolane, 2,2-dioxide: This compound lacks the ethyl or methyl substituent and is used in similar applications, particularly in organic synthesis and battery production.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
IUPAC Name |
4-ethyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-2-4-3-7-9(5,6)8-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSIBZSEORSTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COS(=O)(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide](/img/structure/B3225016.png)


![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)
![N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3225043.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B3225044.png)






